

# Methyl 3-chloro-4-hydroxyphenylacetate structure and substructure.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 3-chloro-4-hydroxyphenylacetate

Cat. No.: B1361059

[Get Quote](#)

An In-depth Technical Guide to **Methyl 3-chloro-4-hydroxyphenylacetate**: Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of **Methyl 3-chloro-4-hydroxyphenylacetate**, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document details the compound's structural characteristics, physicochemical properties, and established experimental protocols.

## Chemical Structure and Identification

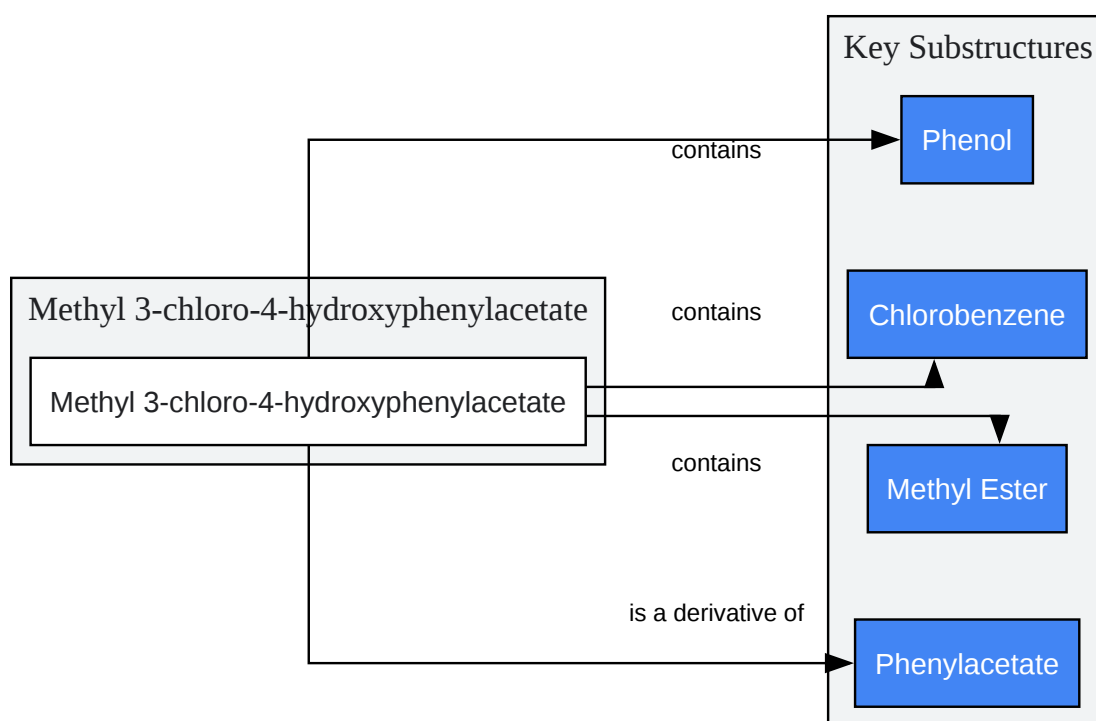
**Methyl 3-chloro-4-hydroxyphenylacetate** is a derivative of phenylacetic acid. Its structure consists of a central benzene ring substituted with a methyl acetate group, a hydroxyl group, and a chlorine atom. The compound is achiral<sup>[1]</sup>.

Key Identifiers:

- IUPAC Name: Methyl 2-(3-chloro-4-hydroxyphenyl)acetate<sup>[2]</sup>
- CAS Number: 57017-95-5<sup>[2][3]</sup>
- Molecular Formula: C<sub>9</sub>H<sub>9</sub>ClO<sub>3</sub><sup>[1][3]</sup>
- Molecular Weight: 200.62 g/mol <sup>[1][3]</sup>

- InChI: InChI=1S/C9H9ClO3/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4,11H,5H2,1H3[1]
- InChIKey: ACBFEXJHCINJDS-UHFFFAOYSA-N[1]
- SMILES: COC(=O)Cc1ccc(c(c1)Cl)O[1]

The core structure of **Methyl 3-chloro-4-hydroxyphenylacetate** can be broken down into several key functional groups, or substructures, which dictate its chemical reactivity and properties.



[Click to download full resolution via product page](#)

Caption: Logical relationship of the core compound and its substructures.

## Physicochemical Properties

The physical and chemical properties of **Methyl 3-chloro-4-hydroxyphenylacetate** are summarized below. This data is crucial for handling, storage, and application in synthetic chemistry.

Property	Value	Source
Physical Form	Solid, Off-White to Pale Beige	[2][4]
Boiling Point	175 °C (at 4 Torr)	[2][5]
286.7 °C (at 760 mmHg)	[4]	
Density	1.314 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2][5]
pKa	8.30 ± 0.18 (Predicted)	[2]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[2]
Storage Conditions	Under inert gas (Nitrogen or Argon) at 2-8°C	[2]

## Experimental Protocols

### Synthesis of Methyl 3-chloro-4-hydroxyphenylacetate

This compound is typically synthesized via Fischer esterification from its corresponding carboxylic acid, 3-chloro-4-hydroxyphenylacetic acid.

Reactants:

- 3-chloro-4-hydroxyphenylacetic acid (0.38 moles)
- Methanol (250 ml)
- p-Toluenesulfonic acid (1.5 g, as catalyst)

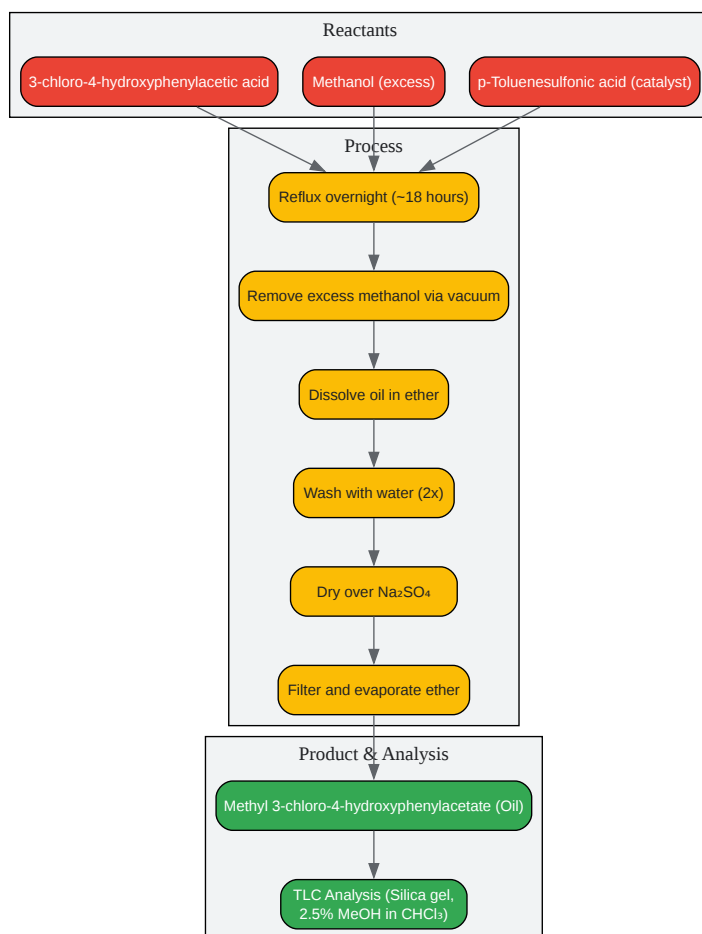
Procedure:

- A mixture of 3-chloro-4-hydroxyphenylacetic acid, methanol, and p-toluenesulfonic acid is refluxed overnight (approximately 18 hours)[6].
- Following the reflux period, excess methanol is removed under vacuum, resulting in a thick tawny oil[6].

- The oil is dissolved in ether and washed twice with water[6].
- The ethereal solution is dried over anhydrous sodium sulfate[6].
- The solution is filtered, and the ether is evaporated to yield the final product as a tawny oil[6].

#### Purification and Analysis:

- The purity of the resulting oil can be assessed using thin-layer chromatography (TLC) with a silica gel matrix and a solvent system of 2.5% v/v methanol in chloroform[6]. This analysis typically shows a largely homogeneous product with only trace amounts of unreacted acid at the origin[6].



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Methyl 3-chloro-4-hydroxyphenylacetate**.

## Spectral Data

While complete spectral data for the methyl ester is not publicly detailed, the  $^1\text{H}$  NMR spectrum of its parent compound, 3-chloro-4-hydroxyphenylacetic acid, provides critical insight into the chemical environment of the protons on the aromatic ring and the acetic acid moiety.

### $^1\text{H}$ NMR Spectrum of 3-Chloro-4-hydroxyphenylacetic Acid

Assignment	Chemical Shift (ppm) in $\text{CDCl}_3$	Chemical Shift (ppm) in $\text{DMSO-d}_6$
A	7.26	11.0
B	7.088	10.0
C	6.976	7.228
D	7.0	7.017
E	3.563	6.917
F	N/A	3.469

Data sourced from ChemicalBook for CAS 33697-81-3[7]. Note: Assignments A-F are as designated in the source and correspond to different protons in the molecule[7].

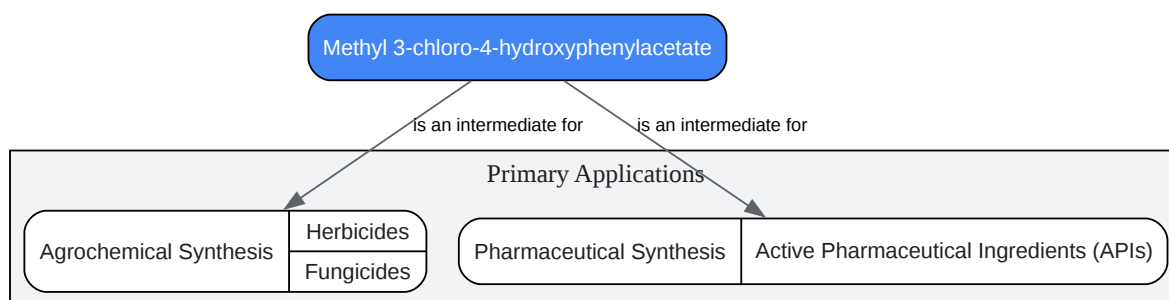
## Applications and Chemical Context

**Methyl 3-chloro-4-hydroxyphenylacetate** serves primarily as a versatile intermediate in organic synthesis. Its functional groups allow for further chemical modifications, making it a valuable building block.

- **Agrochemicals:** It is a key intermediate in the manufacturing of various herbicides and fungicides, contributing to crop protection[8].

- Pharmaceuticals: The compound is also utilized in the development of certain active pharmaceutical ingredients (APIs) for medicinal use[8].

Its parent acid, 3-chloro-4-hydroxyphenylacetic acid, is recognized as a fungal metabolite and a major chlorinated metabolite of chlorotyrosine[9][10]. This biological context underscores the relevance of this chemical scaffold in metabolic studies.



[Click to download full resolution via product page](#)

Caption: Application pathways for **Methyl 3-chloro-4-hydroxyphenylacetate**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. methyl 3-chloro-4-hydroxyphenylacetate | 57017-95-5 [chemicalbook.com]
- 3. methyl 3-chloro-4-hydroxyphenylacetate – Biotuva Life Sciences [biotuva.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. prepchem.com [prepchem.com]

- 7. 3-CHLORO-4-HYDROXYPHENYLACETIC ACID(33697-81-3) 1H NMR spectrum [chemicalbook.com]
- 8. methyl 3-chloro-4-hydroxyphenylacetate [myskinrecipes.com]
- 9. 3-Chloro-4-hydroxyphenylacetic acid | C<sub>8</sub>H<sub>7</sub>ClO<sub>3</sub> | CID 118534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Methyl 3-chloro-4-hydroxyphenylacetate structure and substructure.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361059#methyl-3-chloro-4-hydroxyphenylacetate-structure-and-substructure]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)